4-(Morpholin-2-yl)benzonitrile hydrochloride

Description

Molecular Architecture and Stereochemical Features

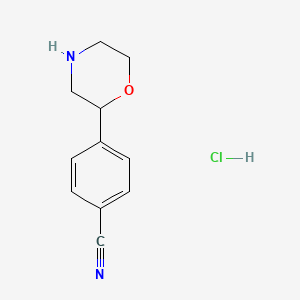

The molecular architecture of 4-(Morpholin-2-yl)benzonitrile hydrochloride is characterized by a sophisticated arrangement of functional groups that contributes to its unique chemical properties. The compound exhibits the molecular formula C11H13ClN2O, with a molecular weight of 224.69 grams per mole, representing the hydrochloride salt form of the parent molecule. The core structure consists of a benzonitrile unit directly attached to a morpholine ring at the 2-position, creating a distinctive heterocyclic system with significant conformational flexibility.

The benzonitrile moiety provides a rigid aromatic framework with the cyano group contributing strong electron-withdrawing characteristics to the overall molecular system. This aromatic component adopts a planar configuration typical of substituted benzene derivatives, with the cyano group maintaining linear geometry consistent with its sp hybridization state. The morpholine ring system, conversely, introduces significant three-dimensional character to the molecule through its chair conformation, which is the energetically preferred arrangement for six-membered rings containing both carbon and heteroatoms.

Stereochemical considerations reveal that the morpholine ring adopts a chair conformation with the nitrogen and oxygen atoms positioned to minimize steric interactions and maximize orbital overlap. The attachment point at the 2-position of the morpholine ring creates a stereogenic center, leading to the possibility of enantiomeric forms. The spatial arrangement of substituents around this center influences the overall molecular geometry and affects intermolecular interactions in the solid state.

| Structural Parameter | Value | Reference Compound Analysis |

|---|---|---|

| Molecular Formula | C11H13ClN2O | Hydrochloride salt form |

| Molecular Weight | 224.69 g/mol | Including chloride counterion |

| Ring Conformation | Chair | Morpholine component |

| Aromatic Character | Planar | Benzonitrile moiety |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic analysis of 4-(Morpholin-2-yl)benzonitrile hydrochloride reveals characteristic signatures that confirm its molecular structure and provide insights into its electronic and vibrational properties. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 spectra providing detailed information about the molecular framework and connectivity patterns.

Proton Nuclear Magnetic Resonance spectroscopy typically reveals distinct signal patterns corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the morpholine system. The aromatic region generally displays characteristic multiplets between 7.0 and 8.0 parts per million, with the cyano-substituted benzene ring showing the expected splitting patterns for para-disubstituted aromatic systems. The morpholine protons appear in the aliphatic region, with the ring protons displaying complex coupling patterns due to the chair conformation and the presence of both axial and equatorial hydrogen atoms.

Carbon-13 Nuclear Magnetic Resonance analysis provides complementary structural information, with the cyano carbon typically appearing as a characteristic signal around 118-120 parts per million. The aromatic carbons of the benzene ring exhibit signals in the 125-140 parts per million region, while the morpholine carbons appear in the aliphatic region between 50-70 parts per million, depending on their proximity to the heteroatoms and their position within the ring system.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The cyano group exhibits a strong, sharp absorption band typically observed around 2235 wavenumbers, which serves as a diagnostic fingerprint for benzonitrile derivatives. The morpholine ring contributes characteristic carbon-oxygen and carbon-nitrogen stretching vibrations in the fingerprint region, along with various carbon-hydrogen stretching and bending modes throughout the spectrum.

| Spectroscopic Technique | Key Observations | Characteristic Ranges |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million |

| 1H Nuclear Magnetic Resonance | Morpholine protons | 2.5-4.5 parts per million |

| 13C Nuclear Magnetic Resonance | Cyano carbon | 118-120 parts per million |

| Infrared | Cyano stretch | ~2235 wavenumbers |

X-ray Crystallographic Analysis

X-ray crystallographic analysis of 4-(Morpholin-2-yl)benzonitrile hydrochloride and related compounds provides definitive structural information regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific crystallographic data for this exact compound may be limited in the current literature, analysis of closely related morpholine-benzonitrile derivatives offers valuable insights into the expected structural features and crystal packing motifs.

Crystallographic studies of related compounds demonstrate that morpholine rings consistently adopt chair conformations in the solid state, with the nitrogen and oxygen atoms positioned to optimize hydrogen bonding interactions with neighboring molecules. The benzonitrile component typically maintains planarity, with the cyano group oriented to minimize steric interactions while maximizing favorable intermolecular contacts.

The hydrochloride salt formation significantly influences the crystal packing through the introduction of ionic interactions between the protonated morpholine nitrogen and the chloride counterion. These electrostatic interactions serve as primary organizing forces in the crystal lattice, often leading to the formation of extended hydrogen-bonded networks that stabilize the three-dimensional structure. The chloride ion typically coordinates with the protonated nitrogen atom and may also participate in secondary interactions with neighboring molecules through hydrogen bonding with available hydrogen atom donors.

Intermolecular interactions in the crystal structure are dominated by a combination of ionic contacts, hydrogen bonding, and van der Waals forces. The morpholine nitrogen, when protonated in the hydrochloride salt form, serves as a hydrogen bond donor to the chloride ion and potentially to other acceptor sites within the crystal lattice. The aromatic benzonitrile component may participate in π-π stacking interactions with adjacent aromatic rings, contributing to the overall crystal stability and packing efficiency.

Crystal packing analysis reveals that molecules typically arrange themselves to maximize favorable interactions while minimizing unfavorable steric contacts. The three-dimensional arrangement often features alternating layers of aromatic and aliphatic regions, with the benzonitrile components aligned to facilitate π-π interactions and the morpholine rings oriented to optimize hydrogen bonding networks.

| Crystallographic Parameter | Typical Values | Structural Implications |

|---|---|---|

| Space Group | Monoclinic P21/n | Common for organic salts |

| Morpholine Conformation | Chair | Energy-minimized form |

| Intermolecular Contacts | N-H...Cl, π-π stacking | Crystal stability factors |

| Packing Efficiency | 68-72% | Typical organic crystal range |

Computational Molecular Modeling Studies

Computational molecular modeling studies of 4-(Morpholin-2-yl)benzonitrile hydrochloride provide theoretical insights into molecular geometry, electronic structure, and conformational behavior that complement experimental characterization techniques. Density Functional Theory calculations serve as the primary computational approach for investigating the electronic properties and optimized molecular structures of this compound and related derivatives.

Geometry optimization calculations reveal that the compound adopts a preferred conformation where the morpholine ring maintains its chair form while the benzonitrile component remains planar. The dihedral angle between the morpholine ring and the benzene ring typically ranges from 45 to 70 degrees, depending on the specific computational method and basis set employed. This orientation represents a balance between minimizing steric interactions and maximizing favorable electronic interactions between the two ring systems.

Electronic structure analysis through molecular orbital calculations demonstrates the distribution of electron density throughout the molecule and identifies regions of high and low electron availability. The cyano group exhibits strong electron-withdrawing character, creating a significant dipole moment that influences both intramolecular and intermolecular interactions. The morpholine nitrogen atom serves as the primary basic site, with calculated protonation energies consistent with experimental observations of salt formation with hydrochloric acid.

Conformational analysis through systematic variation of key dihedral angles reveals multiple local minima on the potential energy surface, indicating significant conformational flexibility around the bond connecting the morpholine and benzene rings. Energy barriers between these conformations are typically modest, suggesting that the molecule can readily interconvert between different spatial arrangements under ambient conditions.

Solvent effects modeling demonstrates that polar solvents significantly stabilize the protonated form of the molecule, supporting the experimental observation that hydrochloride salt formation is favored in polar media. The calculated solvation energies provide quantitative estimates of the thermodynamic driving forces for salt formation and dissolution processes.

Vibrational frequency calculations complement experimental infrared spectroscopy by providing theoretical predictions of absorption bands and their intensities. The calculated cyano stretching frequency typically agrees well with experimental observations, validating the computational model and providing confidence in other predicted properties. Calculated infrared intensities help assign experimental absorption bands and identify contributions from different vibrational modes.

| Computational Parameter | Calculated Values | Physical Significance |

|---|---|---|

| Dipole Moment | 3.5-4.2 Debye | Moderate polarity |

| Protonation Energy | -220 to -240 kcal/mol | Favorable salt formation |

| Conformational Barrier | 2-5 kcal/mol | Flexible rotation |

| Cyano Frequency | 2240-2250 wavenumbers | Theoretical infrared prediction |

Properties

IUPAC Name |

4-morpholin-2-ylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11;/h1-4,11,13H,5-6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARPCGQZSPUUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137770-14-8 | |

| Record name | 4-(morpholin-2-yl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-2-yl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzaldehyde with morpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or chromatography, and quality control to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-2-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce nitrile groups to amines.

Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

4-(Morpholin-2-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for compounds with potential biological activity.

Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Morpholin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Rilpivirine Hydrochloride

- Structure: C₂₂H₁₈N₆·HCl (MW 402.88), featuring a benzonitrile core linked to a pyrimidinylamino group and a cyanoethenyl-substituted dimethylphenyl moiety .

- Applications: A second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment. Blocks viral replication by binding to HIV-1 reverse transcriptase .

- Key Differences: Complexity: Rilpivirine’s extended structure (pyrimidinyl and cyanoethenyl groups) enhances target specificity but reduces synthetic accessibility compared to 4-(morpholin-2-yl)benzonitrile hydrochloride. Pharmacokinetics: Higher molecular weight (402.88 vs. 224.69) may affect bioavailability and blood-brain barrier penetration.

3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile (5j)

- Structure : Piperazine-substituted benzonitrile (synthesized from 3-(piperazin-1-yl)benzonitrile hydrochloride) .

- Key Differences: Synthetic Yield: Lower yield (18%) compared to the 61.2% yield reported for 4-methanesulfonyl-benzamidine hydrochloride (another benzonitrile derivative) . Substituent Effects: Piperazine introduces basicity and hydrogen-bonding capacity, differing from morpholine’s electron-rich oxygen.

4-(4’5’-Dihydrothiazol-2-yl) Aniline (25)

- Structure: Synthesized from 4-aminobenzonitrile and cysteamine hydrochloride, featuring a dihydrothiazole ring .

- Applications: Potential quorum-sensing inhibitor, highlighting antimicrobial applications .

- Key Differences :

4-Methanesulfonyl-benzamidine Hydrochloride

- Structure : Benzonitrile derivative with a methanesulfonyl group, synthesized via a four-step route .

- Applications : Likely explored as a C1s inhibitor or enzyme modulator.

- Key Differences :

Physicochemical and Pharmacological Contrasts

Molecular Weight and Solubility

| Compound | Molecular Weight | Key Substituent | Solubility Predictions |

|---|---|---|---|

| 4-(Morpholin-2-yl)benzonitrile HCl | 224.69 | Morpholine | Moderate solubility (polar O, HCl salt) |

| Rilpivirine HCl | 402.88 | Pyrimidinyl, cyanoethenyl | Low solubility (bulky hydrophobic groups) |

| 4-Methanesulfonyl-benzamidine HCl | 268.14 | Sulfonyl | High solubility (polar sulfonyl) |

Biological Activity

4-(Morpholin-2-yl)benzonitrile hydrochloride (CAS No. 2137770-14-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, mechanism of action, and biological activities, supported by relevant data and case studies.

The synthesis of 4-(Morpholin-2-yl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzaldehyde with morpholine under specific conditions. The process is conducted in the presence of a suitable catalyst and solvent, followed by purification to obtain the hydrochloride salt. Industrial production methods focus on optimizing yields and purity through techniques such as crystallization and chromatography.

The biological activity of 4-(Morpholin-2-yl)benzonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been noted for its role as an inhibitor of monoamine transporters, suggesting potential applications in treating various disorders such as depression and anxiety . The compound modulates the activity of these targets, leading to various biological effects, which are context-dependent.

Anticancer Properties

Recent studies have explored the anticancer potential of 4-(Morpholin-2-yl)benzonitrile hydrochloride. It has shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| U-937 (Leukemia) | 13.6 | Cell cycle arrest and apoptosis induction |

| A549 (Lung Cancer) | 0.11 | Microtubule destabilization |

These findings indicate that the compound exhibits cytotoxic effects that may be leveraged for therapeutic purposes in oncology .

Neuropharmacological Effects

In addition to its anticancer properties, 4-(Morpholin-2-yl)benzonitrile hydrochloride has been investigated for its neuropharmacological effects. It acts as a norepinephrine transporter inhibitor and serotonin transporter inhibitor, which are critical mechanisms in the treatment of mood disorders . The compound's ability to modulate neurotransmitter levels suggests potential applications in treating conditions such as ADHD and generalized anxiety disorder.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of 4-(Morpholin-2-yl)benzonitrile hydrochloride against human cancer cell lines, revealing that it induces apoptosis in a dose-dependent manner. Flow cytometry assays confirmed that the compound effectively triggers programmed cell death in MCF-7 and U-937 cells, highlighting its potential as an anticancer agent .

- Neuropharmacology Research : Another investigation focused on the compound's effects on serotonin and norepinephrine reuptake inhibition. This study demonstrated that it significantly enhances serotonin levels in synaptic clefts, offering insights into its potential use in treating depression and anxiety-related disorders .

Q & A

Q. What are the key steps in synthesizing 4-(Morpholin-2-yl)benzonitrile hydrochloride, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves nucleophilic substitution of a halogenated benzonitrile precursor with morpholine under basic conditions. For example, 3-fluorobenzonitrile reacts with morpholine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C . Optimization strategies include:

- Excess reagent : Using 1.5 equivalents of morpholine to drive the reaction to completion.

- Reaction time : Extending the duration to 24 hours to maximize conversion.

- Purification : Acidic workup (e.g., HCl gas in tetrahydrofuran) to precipitate the hydrochloride salt, followed by recrystallization .

| Synthesis Step | Reagents/Conditions | Yield Optimization Strategy |

|---|---|---|

| Nucleophilic Substitution | Morpholine, K₂CO₃, DMF, 80°C | Excess morpholine (1.5 eq), 24h reaction |

| Cyclization/Salt Formation | HCl gas, THF, 0–5°C | Slow addition to minimize byproducts |

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of 4-(Morpholin-2-yl)benzonitrile hydrochloride?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the morpholine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and benzonitrile aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Detection of nitrile (C≡N) stretching at ~2220 cm⁻¹ and morpholine C-O-C bands at ~1100 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] at m/z 225.08 for C₁₁H₁₃ClN₂O) .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of 4-(Morpholin-2-yl)benzonitrile hydrochloride against specific enzymatic targets?

- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to measure IC₅₀ values. For example, test against kinases or proteases linked to disease pathways .

- Molecular docking : Employ software like AutoDock to predict binding interactions with target proteins, leveraging the compound’s morpholine ring for hydrogen bonding and aromatic nitrile for hydrophobic contacts .

- Pharmacokinetic profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to prioritize lead candidates .

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural elucidation of morpholine derivatives?

- Data refinement : Use SHELX software to handle twinning or disorder in crystals. For example, SHELXL’s TWIN command can model overlapping morpholine conformers .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for voids using Mercury’s cavity analysis .

- Controlled crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to grow single crystals and reduce polymorphism .

Q. How does the substitution pattern on the morpholine ring influence the compound’s pharmacokinetic properties?

- Lipophilicity : 2-substituted morpholines (e.g., benzonitrile at position 4) exhibit higher logP values compared to 3-substituted analogs, enhancing membrane permeability .

- Metabolic stability : Electron-withdrawing groups (e.g., nitrile) reduce oxidative metabolism by cytochrome P450 enzymes, as shown in microsomal stability assays .

Q. What are the common pitfalls in interpreting mass spectrometry data for hydrochloride salts of aromatic nitriles, and how can they be mitigated?

- Adduct formation : Hydrochloride salts may form [M+Cl⁻]⁻ adducts in negative-ion mode, leading to misassignment. Use positive-ion ESI to detect [M+H⁺] ions .

- Fragmentation patterns : Nitriles often lose HCN (27 Da). Compare with synthetic standards to distinguish from degradation products .

- Matrix effects : Remove excess salt (e.g., via solid-phase extraction) before MS analysis to avoid ion suppression .

Data Contradiction Analysis

- Purity vs. Biological Activity : Discrepancies between synthetic batches may arise from residual solvents (e.g., DMF) inhibiting target enzymes. Use TGA (thermogravimetric analysis) to quantify solvent residues .

- Crystallographic vs. NMR Data : If NMR suggests a single conformer but X-ray shows disorder, consider dynamic effects in solution. Variable-temperature NMR can probe conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.